This compound belongs to the class of acrylamides, which are known for their versatility in chemical reactions and applications. It features functional groups that allow for various chemical transformations, making it a valuable building block in organic synthesis.
The synthesis of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves several key steps:
This synthetic route can be adapted for industrial production, focusing on optimizing reaction conditions like temperature and pressure for higher yields.
The molecular structure of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide features:
The compound's structure can be represented using SMILES notation as O=C(C=Cc1ccsc1)NCC(O)c1cccs1
, which illustrates the connectivity of atoms within the molecule.
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in materials science and medicinal chemistry.
The mechanism of action of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interactions with biological targets:
This mechanism underlies its potential therapeutic applications, particularly in drug design where specific interactions are crucial for efficacy.
The physical and chemical properties of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 279.4 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
These properties highlight the compound's stability under standard conditions, although specific data may vary based on experimental conditions.
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has several notable applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2